N-(3,4-dimethoxyphenyl)glycine N-(3,4-dimethoxyphenyl)glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14120986
InChI: InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

N-(3,4-dimethoxyphenyl)glycine

CAS No.:

Cat. No.: VC14120986

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)glycine -

Specification

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name 2-(3,4-dimethoxyanilino)acetic acid
Standard InChI InChI=1S/C10H13NO4/c1-14-8-4-3-7(5-9(8)15-2)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
Standard InChI Key RBQALBDMSIKVLD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NCC(=O)O)OC

Introduction

Chemical Identity and Structural Features

N-(3,4-Dimethoxyphenyl)glycine exists in two primary forms: the free acid (C10H13NO4C_{10}H_{13}NO_{4}) and its ethyl ester derivative (C12H17NO4C_{12}H_{17}NO_{4}) . The core structure consists of a glycine backbone (NH2CH2COOHNH_2CH_2COOH) substituted at the nitrogen atom with a 3,4-dimethoxyphenyl group, which introduces steric and electronic modifications influencing reactivity and interactions.

Molecular and Spectral Characteristics

Key physicochemical parameters are summarized below:

PropertyFree AcidEthyl Ester
Molecular FormulaC10H13NO4C_{10}H_{13}NO_{4}C12H17NO4C_{12}H_{17}NO_{4}
Molecular Weight (g/mol)211.21239.27
Exact Mass211.084239.116
PSA (Ų)56.7956.79
logP1.751.75

The ethyl ester variant exhibits enhanced lipophilicity due to the ethyl group, potentially improving membrane permeability . Infrared (IR) and nuclear magnetic resonance (NMR) spectra would typically show signals for the aromatic protons (6.5–7.5 ppm), methoxy groups (~3.8 ppm), and glycine’s α-protons (~3.3 ppm).

Synthesis and Reactivity

Synthetic Routes

The primary synthesis involves condensing 3,4-dimethoxybenzaldehyde with glycine or its derivatives. A representative pathway:

  • Aldol Condensation: Reacting 3,4-dimethoxybenzaldehyde with glycine in the presence of a base (e.g., NaOH) forms a Schiff base intermediate.

  • Reduction: Catalytic hydrogenation or sodium borohydride reduces the imine to the secondary amine.

  • Esterification (Optional): Treating the free acid with ethanol under acidic conditions yields the ethyl ester .

Alternative methods utilize nickel(II) Schiff base complexes to enantioselectively synthesize α-amino acids, as demonstrated in large-scale glycine derivative production . For instance, substituting carbonate bases with 1,8-diazabicycloundec-7-ene (DBU) enhances reaction efficiency and reduces racemization, achieving >99.5% enantiomeric excess (ee) .

Reactivity Profile

The amino group undergoes nucleophilic reactions, enabling functionalization:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Alkylation: Forms N-alkyl derivatives using alkyl halides.

  • Complexation: Binds to metal ions (e.g., Ni²⁺) via the amino and carboxylate groups, useful in asymmetric synthesis .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The free acid’s solubility in water is moderate (~10 mg/mL at 25°C) due to its zwitterionic nature, while the ethyl ester is more lipid-soluble . Both forms are stable under ambient conditions but may degrade under strong acids/bases or prolonged UV exposure.

ADMET Predictions

Although direct data are scarce, analogs with similar structures exhibit:

  • Absorption: High gastrointestinal (GI) absorption due to moderate logP .

  • Metabolism: Potential CYP2C19 and CYP2D6 inhibition , necessitating drug-interaction studies.

  • Toxicity: Low acute toxicity in preclinical models, but chronic exposure risks remain unstudied .

Research Gaps and Future Directions

  • Synthetic Optimization: Scaling production using flow chemistry or biocatalytic methods could improve yield and sustainability .

  • Biological Screening: Prioritize in vitro assays against cancer, inflammatory, and neurodegenerative targets.

  • Enantioselective Synthesis: Develop chiral catalysts to access both (R)- and (S)-enantiomers for structure-activity relationship (SAR) studies .

  • Pharmacokinetic Profiling: Assess bioavailability, tissue distribution, and metabolite identification in animal models.

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